1-Amino-3-phenoxypropan-2-ol

Description

BenchChem offers high-quality 1-Amino-3-phenoxypropan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-3-phenoxypropan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

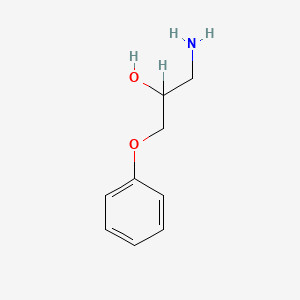

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-phenoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZEHWMUIAKALDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90962749 | |

| Record name | 1-Amino-3-phenoxypropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90962749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4287-19-8 | |

| Record name | 2-Propanol, 1-amino-3-phenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004287198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-3-phenoxypropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90962749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Amino-3-phenoxypropan-2-ol: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-3-phenoxypropan-2-ol is a primary amino alcohol that serves as a pivotal structural motif in a wide array of pharmacologically active compounds. Its unique combination of a phenoxy group, a secondary alcohol, and a primary amine makes it a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 1-Amino-3-phenoxypropan-2-ol, with a particular focus on its role as a key intermediate in the development of pharmaceutical agents, most notably beta-adrenergic blocking agents (beta-blockers). Understanding the fundamental characteristics of this compound is essential for researchers engaged in the design and synthesis of novel therapeutics.

Chemical Structure and Stereochemistry

The molecular structure of 1-Amino-3-phenoxypropan-2-ol consists of a propanol backbone with a phenoxy group attached at the 3-position and an amino group at the 1-position. The central carbon atom (C2) of the propanol chain is a chiral center, meaning that 1-Amino-3-phenoxypropan-2-ol can exist as two non-superimposable mirror images, or enantiomers: (S)-1-Amino-3-phenoxypropan-2-ol and (R)-1-Amino-3-phenoxypropan-2-ol.

The stereochemistry of this compound is of paramount importance in drug development, as the biological activity of its derivatives is often highly dependent on the specific enantiomer used. For instance, in the case of many beta-blockers, the (S)-enantiomer is significantly more potent than the (R)-enantiomer. This necessitates the use of enantioselective synthetic methods to produce the desired stereoisomer with high purity.

Caption: 2D Chemical Structure of 1-Amino-3-phenoxypropan-2-ol.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 1-Amino-3-phenoxypropan-2-ol is crucial for its handling, purification, and use in chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃NO₂ | [1] |

| Molecular Weight | 167.21 g/mol | [1] |

| CAS Number | 4287-19-8 | [1] |

| Appearance | White powder | [1] |

| Melting Point | 97-98 °C | [2] |

| Boiling Point (Predicted) | 330.2 ± 27.0 °C | [3] |

| pKa (Predicted) | 12.04 ± 0.35 | [3] |

| Water Solubility | Soluble | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 1-Amino-3-phenoxypropan-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenoxy group (typically in the range of 6.8-7.3 ppm), the methine proton of the C2 carbinol group, the methylene protons adjacent to the ether oxygen and the amino group, and the protons of the amine and hydroxyl groups. The splitting patterns of these signals would provide information about the connectivity of the atoms.

-

¹³C NMR (Predicted): The carbon NMR spectrum would display distinct signals for the aromatic carbons, the two methylene carbons of the propanol chain, and the methine carbon bearing the hydroxyl group. The chemical shifts would be indicative of the electronic environment of each carbon atom.[1]

Infrared (IR) Spectroscopy

The IR spectrum of 1-Amino-3-phenoxypropan-2-ol would exhibit characteristic absorption bands corresponding to its functional groups. An ATR-IR spectrum of the hydrochloride salt is available and provides a good reference.[4]

-

O-H and N-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ is expected, corresponding to the stretching vibrations of the hydroxyl (O-H) and amino (N-H) groups.

-

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring C=C stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

-

C-O Stretching: The C-O stretching of the ether linkage and the alcohol would likely appear in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of 1-Amino-3-phenoxypropan-2-ol would be expected to show a molecular ion peak (M⁺) at m/z 167. Key fragmentation pathways would likely involve the cleavage of the C-C bonds adjacent to the nitrogen and oxygen atoms, as well as the loss of small neutral molecules such as water.

Synthesis of 1-Amino-3-phenoxypropan-2-ol

The most common and industrially significant method for the synthesis of 1-Amino-3-phenoxypropan-2-ol and its derivatives involves a two-step process starting from a phenol and epichlorohydrin.

Caption: General synthetic workflow for 1-Amino-3-phenoxypropan-2-ol.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a general procedure for the synthesis of 1-Amino-3-phenoxypropan-2-ol. This should be considered a template and may require optimization based on specific laboratory conditions and desired purity.

Step 1: Synthesis of 1-Phenoxy-2,3-epoxypropane (Glycidyl Ether Intermediate)

-

Reaction Setup: To a solution of phenol in a suitable solvent (e.g., acetone or water), add a stoichiometric amount of a base, such as sodium hydroxide, to form the sodium phenoxide in situ.

-

Addition of Epichlorohydrin: Slowly add epichlorohydrin to the reaction mixture at a controlled temperature. The reaction is typically exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Once the reaction is complete, quench the reaction mixture and extract the product with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or chromatography.

Step 2: Synthesis of 1-Amino-3-phenoxypropan-2-ol

-

Reaction Setup: Dissolve the 1-phenoxy-2,3-epoxypropane intermediate in an appropriate solvent, such as ethanol or methanol.

-

Amination: Add an excess of aqueous ammonia to the solution. The reaction is typically carried out in a sealed vessel at elevated temperature and pressure to facilitate the ring-opening of the epoxide.

-

Reaction Monitoring: Monitor the reaction for the disappearance of the starting epoxide.

-

Work-up and Purification: After the reaction is complete, remove the excess ammonia and solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure 1-Amino-3-phenoxypropan-2-ol.

Applications in Drug Development

The primary significance of 1-Amino-3-phenoxypropan-2-ol lies in its role as a key precursor for the synthesis of a large class of beta-blockers.[5][6][7] These drugs are widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias.

The general structure of many beta-blockers incorporates the 1-amino-3-aryloxypropan-2-ol scaffold. The amino group is typically substituted with an alkyl group (e.g., isopropyl or tert-butyl), and the aromatic ring of the phenoxy group can be further substituted to modulate the pharmacological properties of the drug, such as its selectivity for β₁ or β₂ adrenergic receptors.

Caption: Simplified signaling pathway showing the mechanism of action of beta-blockers.

The enantioselective synthesis of beta-blockers is a critical aspect of their production, as the desired therapeutic effect is often associated with a single enantiomer. This has driven the development of various asymmetric synthetic strategies, including the use of chiral starting materials, chiral catalysts, and enzymatic resolutions.

Conclusion

1-Amino-3-phenoxypropan-2-ol is a foundational molecule in the field of medicinal chemistry, particularly in the development of cardiovascular drugs. Its chemical structure, characterized by a chiral center and multiple reactive functional groups, provides a versatile platform for the synthesis of a diverse range of pharmacologically active compounds. A thorough understanding of its chemical properties, spectroscopic characteristics, and synthetic methodologies is indispensable for researchers and scientists working to create the next generation of therapeutic agents. The continued exploration of efficient and stereoselective synthetic routes to this key intermediate will undoubtedly contribute to advancements in drug discovery and development.

References

-

Large, M. S., & Smith, L. H. (1982). Beta-adrenergic Blocking Agents. 22. 1-Phenoxy-3-[[(substituted-amido) alkyl]amino]-2-propanols. Journal of Medicinal Chemistry, 25(11), 1286-92. [Link]

-

Large, M. S., & Smith, L. H. (1983). beta-Adrenergic blocking agents. 23. 1-[Substituted-amido)phenoxy]-3-[[(substituted-amido)alkyl]amino] propan-2-ols. Journal of Medicinal Chemistry, 26(3), 352-7. [Link]

-

SpectraBase. (n.d.). 1-Amino-3-phenoxy-2-propanol hydrochloride. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 2.2.1 Synthesis of 1-substituted phenoxypropan-2-one (3a-3m).10 A mixture of phenol 2, KI (0.1 mol equiv) and anhydrous K2CO3 (1. Retrieved from [Link]

-

Smith, L. H., & Nisbet, L. J. (1977). beta-Adrenergic blocking agents. 17. 1-Phenoxy-3-phenoxyalkylamino-2-propanols and 1-alkoxyalkylamino-3-phenoxy-2-propanols. Journal of Medicinal Chemistry, 20(12), 1653-6. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 1-AMINO-3-PHENOXY-PROPAN-2-OL price,buy 1-AMINO-3-PHENOXY-PROPAN-2-OL - chemicalbook [m.chemicalbook.com]

- 3. (2R)-(+)-1-AMINO-3-PHENOXY-2-PROPANOL CAS#: 133522-40-4 [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Beta-adrenergic blocking agents. 22. 1-Phenoxy-3-[[(substituted-amido) alkyl]amino]-2-propanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. beta-Adrenergic blocking agents. 23. 1-[Substituted-amido)phenoxy]-3-[[(substituted-amido)alkyl]amino] propan-2-ols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. beta-Adrenergic blocking agents. 17. 1-Phenoxy-3-phenoxyalkylamino-2-propanols and 1-alkoxyalkylamino-3-phenoxy-2-propanols - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Characterization of 1-Amino-3-phenoxypropan-2-ol

Introduction

1-Amino-3-phenoxypropan-2-ol, identified by CAS number 4287-19-8, is a crucial chemical intermediate. Its structural motif, featuring a primary amine, a secondary alcohol, and a phenoxy ether, makes it a valuable building block in the synthesis of various pharmaceutical compounds, most notably as a precursor or impurity standard for beta-blockers. Accurate and comprehensive characterization of this molecule is paramount for ensuring the quality, safety, and efficacy of downstream products. This guide provides an in-depth technical overview of the essential analytical methodologies required for the complete characterization of 1-Amino-3-phenoxypropan-2-ol, grounded in established scientific principles and practices.

Part 1: Physicochemical & Structural Properties

A foundational understanding of a compound begins with its fundamental physical and chemical properties. These constants are critical for handling, storage, and predicting behavior in various analytical systems.

Table 1: Core Physicochemical Properties of 1-Amino-3-phenoxypropan-2-ol

| Property | Value | Source(s) |

| CAS Number | 4287-19-8 | [1][2] |

| Molecular Formula | C₉H₁₃NO₂ | [1][3] |

| Molecular Weight | 167.21 g/mol | [1][3][4] |

| Appearance | White powder/solid | [1][4] |

| Melting Point | 97-98 °C | [4] |

| Boiling Point | 136 °C at 6 Torr | [4] |

| Water Solubility | Soluble | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 4 | [1] |

Rationale: The melting point is a primary indicator of purity; a sharp, well-defined melting range suggests a high-purity substance. Solubility data is critical for selecting appropriate solvents for both analysis (e.g., NMR, HPLC) and reaction chemistry. Molecular weight and formula are confirmed through mass spectrometry and elemental analysis, providing the first layer of identity confirmation.

Part 2: Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques provide unambiguous confirmation of the molecular structure by probing the interactions of the molecule with electromagnetic radiation. Each method offers a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for the complete assignment of the 1-Amino-3-phenoxypropan-2-ol structure.

-

¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

-

Expected Chemical Shifts (δ):

-

Aromatic Protons (C₆H₅-): ~6.8-7.3 ppm, exhibiting complex splitting patterns characteristic of a monosubstituted benzene ring.

-

Methine Proton (-CH(OH)-): ~3.8-4.2 ppm, a multiplet due to coupling with adjacent CH₂ groups.

-

Methylene Protons (-O-CH₂- and -CH₂-NH₂): ~2.7-4.0 ppm, appearing as distinct multiplets.

-

Hydroxyl (-OH) and Amine (-NH₂) Protons: These are exchangeable protons and may appear as broad singlets with variable chemical shifts. Their integration should correspond to three protons in total.[5]

-

-

-

¹³C NMR (Carbon NMR): This provides a count of the unique carbon atoms in the molecule.

-

Expected Chemical Shifts (δ):

-

Aromatic Carbons: ~114-160 ppm.

-

Carbon bearing the hydroxyl group (-CH(OH)-): ~68-72 ppm.

-

Ether-linked methylene carbon (-O-CH₂-): ~70-75 ppm.

-

Amine-linked methylene carbon (-CH₂-NH₂): ~45-50 ppm.

-

-

Protocol 2.1: NMR Sample Preparation and Acquisition

-

Solvent Selection: Choose a suitable deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃). DMSO-d₆ is often preferred as it can effectively solubilize the compound and allows for the observation of exchangeable -OH and -NH₂ protons.

-

Sample Preparation: Accurately weigh 5-10 mg of 1-Amino-3-phenoxypropan-2-ol and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically sufficient.

-

Data Processing: Process the acquired data (Fourier transform, phase correction, baseline correction) and integrate the proton signals. Correlate the observed signals with the expected chemical structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

-

Key Expected Absorption Bands (wavenumber, cm⁻¹):

-

O-H and N-H Stretching: A broad band in the region of 3200-3500 cm⁻¹ is expected, corresponding to the overlapping stretches of the alcohol and primary amine groups.[5]

-

Aromatic C-H Stretching: Signals typically appear just above 3000 cm⁻¹.

-

Aliphatic C-H Stretching: Signals appear just below 3000 cm⁻¹.

-

C-O Stretching (Ether and Alcohol): Strong absorptions in the 1050-1250 cm⁻¹ region.

-

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

-

An ATR-IR spectrum for the hydrochloride salt of the compound is available for reference.[6]

Mass Spectrometry (MS)

MS provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its identity.

-

Expected Molecular Ion Peak (M⁺): For the free base, the monoisotopic mass is 167.0946 g/mol .[1] In electron ionization (EI) mode, a peak at m/z = 167 would be expected. Using soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z = 168.102 would be prominent.

-

Key Fragmentation Patterns: Common fragmentation would involve the loss of water from the alcohol, cleavage adjacent to the amine, or cleavage of the ether bond, leading to predictable fragment ions that can be used to piece the structure together.

Part 3: Purity Assessment and Quantification

Establishing the purity of 1-Amino-3-phenoxypropan-2-ol is as critical as confirming its identity. Chromatographic techniques are the gold standard for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for assessing the purity of non-volatile compounds like 1-Amino-3-phenoxypropan-2-ol. A reverse-phase HPLC (RP-HPLC) method is typically employed.

-

Principle: The compound is separated from impurities based on its differential partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase.

-

Method Development Rationale:

-

Column: A C18 column is a robust starting point due to the compound's moderate polarity.[7][8]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or formate) and an organic modifier (e.g., acetonitrile or methanol) is used.[7][9] A gradient elution (where the organic solvent concentration is increased over time) is often necessary to resolve both polar and non-polar impurities.

-

Detection: The presence of the phenyl group provides a strong chromophore, making UV detection at a wavelength around 210-220 nm or 254 nm highly effective.[7][10]

-

Derivatization (Optional): For enhanced sensitivity or to improve chromatography for related amino alcohols, pre-column derivatization with reagents like o-phthalaldehyde (OPA) can be used, typically for fluorescence detection.

-

Protocol 3.1: Illustrative RP-HPLC Method for Purity Analysis

-

System Preparation:

-

Sample Preparation: Prepare a stock solution of 1-Amino-3-phenoxypropan-2-ol in the mobile phase (or a compatible solvent like a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL. Dilute further to a working concentration of ~0.1 mg/mL.

-

Gradient Elution:

-

0-5 min: 5% B

-

5-20 min: Ramp linearly from 5% to 95% B

-

20-25 min: Hold at 95% B

-

25-26 min: Return to 5% B

-

26-30 min: Equilibrate at 5% B

-

-

Analysis & Self-Validation:

-

Inject a blank (solvent) to ensure no system peaks interfere.

-

Inject the sample solution.

-

Integrate all peaks detected.

-

Calculate the purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

-

Trustworthiness Check: System suitability parameters must be met. This includes checking the repeatability of replicate injections (RSD < 2%), theoretical plates for the main peak (>2000), and the tailing factor (typically 0.8-1.5).

-

Part 4: Integrated Characterization Strategy & Safety

A complete characterization relies on the logical integration of multiple analytical techniques. Each method validates the others, providing a comprehensive and trustworthy profile of the compound.

Comprehensive Workflow

The following diagram illustrates a robust workflow for the complete characterization of a new batch of 1-Amino-3-phenoxypropan-2-ol.

Caption: Integrated workflow for comprehensive characterization.

Safety and Handling

Proper handling is essential when working with any chemical substance. Based on available safety data sheets (SDS), 1-Amino-3-phenoxypropan-2-ol and its hydrochloride salt require careful handling.

-

Hazards: May cause skin irritation and causes serious eye irritation.[4][11]

-

Precautions:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4]

Conclusion

The characterization of 1-Amino-3-phenoxypropan-2-ol is a multi-faceted process that requires the synergistic application of spectroscopic and chromatographic techniques. By following the integrated workflow outlined in this guide—confirming identity and structure with NMR, MS, and IR, and quantifying purity with a validated HPLC method—researchers and drug development professionals can ensure the material meets the stringent quality standards required for its intended application. This rigorous analytical approach underpins the development of safe and effective pharmaceutical products.

References

-

PubChem. (n.d.). 1-Amino-3-phenoxypropan-2-ol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Amino-3-phenoxypropan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of O NO 2 PS, O NH 2 PS and O N 3 PS. Retrieved from [Link]

-

Wiley. (n.d.). 1-Phenoxy-2-propanol. SpectraBase. Retrieved from [Link]

-

OSHA. (n.d.). 1-Amino-2-propanol Method number. Retrieved from [Link]

-

NIST. (n.d.). 1-Phenoxypropan-2-ol. NIST WebBook. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-Amino-3-phenoxy-2-propanol Hydrochloride. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of 1-Amino-2-propanol on Newcrom R1 HPLC column. Retrieved from [Link]

-

Al-Majdhoub, M. O., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Future Journal of Pharmaceutical Sciences, 10(1), 1-10. Retrieved from [Link]

- Google Patents. (n.d.). US7414153B2 - Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol.

-

Mohammad Abadi, F., et al. (2015). Analysis of Plasma Amino Acids Using RP-HPLC and Pre-Column Derivatization with OPA/3-MPA. Medical Laboratory Journal, 9(1), 1-9. Retrieved from [Link]

- Google Patents. (n.d.). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.

-

Borregaard. (n.d.). 3-AMINO-1,2-PROPANEDIOL (APD). Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. keyorganics.net [keyorganics.net]

- 3. scbt.com [scbt.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. researchgate.net [researchgate.net]

- 6. 1-Amino-3-phenoxypropan-2-ol hydrochloride | C9H14ClNO2 | CID 2725072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US7414153B2 - Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol - Google Patents [patents.google.com]

- 9. Separation of 1-Amino-2-propanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents [patents.google.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Data for 1-Amino-3-phenoxypropan-2-ol: A Technical Guide

Introduction

1-Amino-3-phenoxypropan-2-ol is a key chemical intermediate in the synthesis of various pharmaceuticals, most notably as a potential related compound or starting material for beta-blockers and other therapeutics. Its molecular structure, featuring a primary amine, a secondary alcohol, and a phenoxy ether, provides multiple points for chemical modification, making it a versatile building block in drug development. Accurate structural elucidation and purity assessment are paramount for its application in research and manufacturing, necessitating a thorough understanding of its spectroscopic profile.

This technical guide provides an in-depth analysis of the spectroscopic data for 1-Amino-3-phenoxypropan-2-ol (C₉H₁₃NO₂; Molar Mass: 167.21 g/mol ), covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The content herein is designed for researchers, scientists, and drug development professionals, offering both foundational data and the rationale behind the spectral interpretations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While experimental spectra for 1-Amino-3-phenoxypropan-2-ol are not widely available in public repositories, predictive models provide reliable estimations of chemical shifts and coupling patterns. The following data is based on high-quality NMR prediction algorithms.[1][2]

Note: The data presented in this section is predicted and should be used as a reference for experimental verification.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-Amino-3-phenoxypropan-2-ol is expected to show distinct signals for each of the unique proton environments in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen) and the aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1a, H-1b (-CH₂-NH₂) | ~2.8 - 3.0 | Multiplet | |

| H-2 (-CH-OH) | ~3.9 - 4.1 | Multiplet | |

| H-3a, H-3b (-O-CH₂-) | ~3.9 - 4.1 | Multiplet | |

| Ar-H (ortho) | ~6.9 | Doublet | ~8.0 |

| Ar-H (meta) | ~7.3 | Triplet | ~8.0 |

| Ar-H (para) | ~6.95 | Triplet | ~7.5 |

| -NH₂ | Variable | Broad Singlet | |

| -OH | Variable | Broad Singlet |

Causality of Signal Assignments:

-

Aromatic Protons (H-Ar): The protons on the phenyl ring typically appear in the downfield region (6.5-8.0 ppm). The ortho and para protons are slightly more shielded than the meta protons due to the electron-donating effect of the ether oxygen.

-

Propanol Backbone (H-1, H-2, H-3): The protons on the propanol chain are deshielded by the adjacent oxygen and nitrogen atoms. The methine proton (H-2) and the methylene protons of the phenoxy group (H-3) are expected to have similar chemical shifts and may overlap. The methylene protons adjacent to the amine (H-1) are expected at a slightly higher field.

-

Exchangeable Protons (-NH₂, -OH): The chemical shifts of the amine and hydroxyl protons are highly variable and depend on solvent, concentration, and temperature. They often appear as broad singlets and will exchange with D₂O.

Predicted ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (-CH₂-NH₂) | ~46 |

| C-2 (-CH-OH) | ~69 |

| C-3 (-O-CH₂-) | ~73 |

| C-ipso | ~158 |

| C-ortho | ~114 |

| C-meta | ~129 |

| C-para | ~121 |

Causality of Signal Assignments:

-

Aromatic Carbons: The ipso-carbon (attached to the ether oxygen) is the most deshielded aromatic carbon. The ortho and para carbons are more shielded compared to the meta carbons.

-

Aliphatic Carbons: The carbons directly attached to oxygen (C-2 and C-3) are significantly deshielded, appearing further downfield. The carbon adjacent to the nitrogen (C-1) is also deshielded but to a lesser extent.

Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring NMR spectra of amino alcohols like 1-Amino-3-phenoxypropan-2-ol is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Place the NMR tube into the spinner and insert it into the NMR spectrometer (a 300 MHz or higher field instrument is recommended).

-

Acquisition of ¹H NMR Spectrum:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-pulse ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

Acquisition of ¹³C NMR Spectrum:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1-Amino-3-phenoxypropan-2-ol is characterized by absorptions corresponding to O-H, N-H, C-H, C-O, and aromatic C=C bonds. The available experimental data is for the hydrochloride salt, which will show characteristic differences from the free base, particularly in the amine stretching region.[3][4]

Table 3: Key IR Absorption Bands for 1-Amino-3-phenoxypropan-2-ol Hydrochloride

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3200-3400 (broad) | Strong | O-H stretch (alcohol) |

| ~2500-3000 (broad) | Medium-Strong | N-H stretch (primary ammonium, R-NH₃⁺) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2850-2950 | Medium | Aliphatic C-H stretch |

| ~1600, ~1490 | Strong | Aromatic C=C stretching |

| ~1240 | Strong | Aryl-O-C stretch (asymmetric) |

| ~1100 | Strong | C-O stretch (secondary alcohol) |

| ~1040 | Strong | Aryl-O-C stretch (symmetric) |

Interpretation of the Spectrum:

-

The broad absorption in the 3200-3400 cm⁻¹ region is characteristic of the hydroxyl (-OH) group, broadened by hydrogen bonding.

-

In the hydrochloride salt, the primary amine is protonated to form an ammonium salt (-NH₃⁺). This results in a broad absorption band in the 2500-3000 cm⁻¹ range, which often overlaps with the C-H stretching vibrations. For the free base, two sharp peaks would be expected around 3300-3400 cm⁻¹ for the symmetric and asymmetric N-H stretches.

-

The strong peaks at ~1600 and ~1490 cm⁻¹ are indicative of the aromatic ring.

-

The prominent absorption at ~1240 cm⁻¹ is characteristic of the asymmetric stretching of the aryl-alkyl ether bond.

-

The C-O stretch of the secondary alcohol is observed around 1100 cm⁻¹.

For comparison, the IR spectrum of the related compound 1-Phenoxypropan-2-ol , which lacks the amino group, shows a prominent O-H stretch and the characteristic aryl ether and alcohol C-O stretches, but lacks the N-H stretching bands.[5][6]

Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining IR spectra of solid and liquid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR accessory.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Use the pressure clamp to ensure firm contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Workflow for IR Spectral Analysis

Caption: General workflow for ATR-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of 1-Amino-3-phenoxypropan-2-ol has been reported.[7]

Table 4: Key Mass Fragments for 1-Amino-3-phenoxypropan-2-ol (GC-MS)

| m/z | Proposed Fragment Structure/Identity |

| 167 | [M]⁺ (Molecular Ion) |

| 137 | [M - CH₂NH₂]⁺ |

| 108 | [C₆H₅OCH₃]⁺ |

| 94 | [C₆H₅OH]⁺ (Phenol) |

| 77 | [C₆H₅]⁺ (Phenyl) |

| 44 | [CH₂=CH-NH₂]⁺ or [CH(OH)=NH₂]⁺ |

| 30 | [CH₂=NH₂]⁺ |

Interpretation of the Fragmentation Pattern:

-

Molecular Ion: The molecular ion peak at m/z 167 is expected, though it may be of low intensity in EI-MS.

-

Alpha-Cleavage: A dominant fragmentation pathway for amines is alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen). This would result in the formation of the iminium ion [CH₂=NH₂]⁺ at m/z 30 , which is often the base peak for primary amines.

-

Loss of Aminomethyl Group: Cleavage between C1 and C2 would lead to the loss of a •CH₂NH₂ radical, resulting in a fragment at m/z 137.

-

Phenoxy Group Fragmentation: The presence of the phenoxy group leads to characteristic fragments. A peak at m/z 94 corresponds to the stable phenol radical cation, formed via rearrangement. The phenyl cation at m/z 77 is also a common fragment.

-

Other Fragments: A fragment at m/z 108 can be attributed to the rearrangement and fragmentation of the ether linkage. The fragment at m/z 44 is likely due to cleavage between C2 and C3.

Logical Relationship in MS Fragmentation

Sources

- 1. Visualizer loader [nmrdb.org]

- 2. Visualizer loader [nmrdb.org]

- 3. 1-Amino-3-phenoxypropan-2-ol hydrochloride | C9H14ClNO2 | CID 2725072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. 1-Phenoxypropan-2-ol [webbook.nist.gov]

- 6. 1-Phenoxypropan-2-ol [webbook.nist.gov]

- 7. spectrabase.com [spectrabase.com]

Physical and chemical properties of 1-Amino-3-phenoxypropan-2-ol

An In-Depth Technical Guide to the Physical and Chemical Properties of 1-Amino-3-phenoxypropan-2-ol

Introduction

1-Amino-3-phenoxypropan-2-ol (CAS No: 4287-19-8) is an organic compound featuring a propan-2-ol backbone substituted with an amino group and a phenoxy group.[1][2] This unique trifunctional structure—comprising a primary amine, a secondary alcohol, and a phenyl ether—makes it a versatile chemical intermediate. Its structural motifs are common in pharmacologically active molecules, particularly beta-blockers, though it serves more broadly as a building block in organic synthesis. This guide provides a detailed examination of its core physical, chemical, and spectroscopic properties, outlines standardized protocols for their determination, and discusses its synthesis and handling, offering a comprehensive resource for researchers and drug development professionals.

Caption: 2D Chemical Structure of 1-Amino-3-phenoxypropan-2-ol.

Section 1: Core Physical and Chemical Identifiers

The fundamental properties of a compound are critical for its application in synthesis and formulation. These identifiers dictate its behavior in various chemical and biological environments.

Structural and General Properties

The table below summarizes the key physical and chemical properties of 1-Amino-3-phenoxypropan-2-ol.

| Property | Value | Source(s) |

| CAS Number | 4287-19-8 | [1][3] |

| Molecular Formula | C₉H₁₃NO₂ | [1][2][4] |

| Molecular Weight | 167.21 g/mol | [1][4] |

| Appearance | White powder | [1] |

| Melting Point | 146 °C | [4] |

| Water Solubility | Soluble | [1] |

| Canonical SMILES | C1=CC=C(C=C1)OCC(CN)O | [1] |

| InChIKey | JZEHWMUIAKALDN-UHFFFAOYSA-N | [1][4] |

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug development, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[5][6] A positive LogP value indicates a higher affinity for a lipid (non-polar) phase over an aqueous (polar) phase.[6] For 1-Amino-3-phenoxypropan-2-ol, the predicted XLogP3-AA value is 0.5, suggesting a relatively balanced hydrophilic-lipophilic character.

Section 2: Experimental Determination of Physical Properties

Accurate experimental data is the cornerstone of chemical characterization. The following protocols describe standardized methods for determining key physical properties.

Protocol: Melting Point Determination

Causality: The melting point is a robust indicator of a crystalline solid's purity. Pure compounds typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities depress the melting point and broaden the range.[7] This protocol is designed to achieve an accurate measurement by ensuring slow, uniform heating.

Methodology: Capillary Method

-

Sample Preparation: Place a small amount of the dry 1-Amino-3-phenoxypropan-2-ol powder on a clean, dry surface. Grind it into a fine powder if necessary.[8]

-

Capillary Loading: Gently tap the open end of a capillary tube into the powder until a small amount (1-2 mm in height) enters the tube.[8][9] Invert the tube and tap the sealed end on a hard surface to pack the sample tightly at the bottom.

-

Apparatus Setup: Attach the capillary tube to a thermometer, ensuring the sample is aligned with the thermometer bulb.[9] Insert the assembly into a heating apparatus, such as a Thiele tube containing mineral oil or a digital melting point apparatus.[7]

-

Heating: Heat the apparatus rapidly to about 15-20°C below the expected melting point (146°C). Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.[7]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).[8][10] The melting point is reported as the range T1-T2.

-

Post-Analysis: Allow the apparatus to cool. Dispose of the used capillary tube in a designated glass waste container. Never reuse a sample that has already been melted.[7][9]

Caption: Experimental workflow for determining the melting point of a solid.

Protocol: Lipophilicity Determination (LogP) by Shake-Flask Method

Causality: The shake-flask method is the "gold standard" for LogP determination because it directly measures the partitioning of a compound between two immiscible liquid phases at equilibrium.[11] The key to accuracy is ensuring mutual saturation of the solvents and precise quantification of the analyte in each phase.

Methodology: Shake-Flask HPLC

-

Phase Preparation: Prepare a phosphate buffer solution (e.g., pH 7.4 to mimic physiological conditions) and n-octanol. Saturate the buffer by shaking it with n-octanol and allowing the layers to separate for 24 hours. Similarly, saturate the n-octanol with the buffer.[12]

-

Sample Preparation: Accurately weigh a small amount of 1-Amino-3-phenoxypropan-2-ol and dissolve it in a known volume of the pre-saturated n-octanol/buffer mixture (e.g., 50:50 v/v).[12]

-

Partitioning: Vigorously shake the mixture to facilitate partitioning of the analyte between the two phases. Allow the mixture to stand undisturbed for at least 24 hours to ensure equilibrium is reached and the phases have completely separated.[12]

-

Quantification: Carefully withdraw an aliquot from both the n-octanol (organic) phase and the buffer (aqueous) phase. Analyze the concentration of the compound in each aliquot using a validated analytical technique, typically High-Performance Liquid Chromatography (HPLC).[12][13]

-

Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[6]

-

P = [Concentration]ₒᵣ₉ₐₙᵢ꜀ / [Concentration]ₐᵩᵤₑₒᵤₛ

-

LogP = log₁₀(P)

-

Section 3: Spectroscopic Profile

Spectroscopic data provides a molecular fingerprint, enabling structural elucidation and confirmation.

Infrared (IR) Spectroscopy

The IR spectrum of 1-Amino-3-phenoxypropan-2-ol is expected to show characteristic absorptions corresponding to its functional groups.[1]

-

O-H Stretch: A strong, broad absorption in the 3300-3400 cm⁻¹ region, characteristic of an alcohol O-H group involved in hydrogen bonding.[14]

-

N-H Stretch: A medium absorption in the 3300-3500 cm⁻¹ region. For a primary amine (NH₂), two bands may be visible due to symmetric and asymmetric stretching.[15]

-

C-H Stretch (Aromatic): Absorptions typically appear just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorptions typically appear just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Ether & Alcohol): Strong absorptions in the 1000-1300 cm⁻¹ range. The aryl-alkyl ether C-O stretch is typically around 1250 cm⁻¹, while the secondary alcohol C-O stretch is around 1100 cm⁻¹.[14]

Protocol: Acquiring an FT-IR Spectrum of a Solid

Causality: To obtain a high-quality IR spectrum of a solid, the sample must be prepared in a way that allows infrared radiation to pass through it with minimal scattering. The thin-film method is a rapid and effective way to achieve this for soluble compounds.[16]

Methodology: Thin Solid Film Method

-

Solvent Selection: Choose a volatile solvent in which the compound is soluble and that evaporates quickly (e.g., methylene chloride or acetone).[16]

-

Sample Preparation: Dissolve a small amount (a few milligrams) of 1-Amino-3-phenoxypropan-2-ol in a few drops of the chosen solvent in a small vial.[16]

-

Film Casting: Obtain a clean, dry IR-transparent salt plate (e.g., NaCl or KBr). Place one drop of the solution onto the surface of the plate.[16]

-

Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, solid film of the compound should remain on the plate. If the resulting film is too thin (leading to weak IR peaks), add another drop of the solution and repeat the evaporation.[16]

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[16]

-

Cleaning: After analysis, clean the salt plate thoroughly with a suitable solvent (e.g., acetone), dry it, and return it to a desiccator for storage.[16]

Section 4: Synthesis and Reactivity

Representative Synthesis

While a specific, detailed synthesis for 1-Amino-3-phenoxypropan-2-ol is not extensively documented in the provided search results, a general and widely applicable synthetic route for related N-substituted 1-amino-3-aryloxy-2-propanols involves a two-step process. The synthesis of a similar compound, 1-amino-3-(3,5-dimethylphenoxy)propan-2-ol, follows this pathway.[17]

-

Epoxide Formation: A phenol is reacted with an epihalohydrin (commonly epichlorohydrin) under basic conditions to form an intermediate aryl glycidyl ether.

-

Amination: The epoxide ring of the intermediate is opened by reaction with an amine (in this case, ammonia) to yield the final 1-amino-3-phenoxypropan-2-ol product.[17]

Caption: A generalized two-step synthesis of 1-Amino-3-phenoxypropan-2-ol.

Section 5: Safety and Handling

Safe handling of chemical reagents is paramount in a laboratory setting. The information below is a summary derived from safety data sheets for the hydrochloride salt of the title compound, which is expected to have a similar hazard profile.

-

General Handling: Handle in a well-ventilated area.[18] Wear suitable personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[19] Avoid formation of dust and aerosols.[18] Wash hands and any exposed skin thoroughly after handling.[19]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18][19]

-

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[18][19]

-

Skin Contact: Take off contaminated clothing immediately. Wash skin with plenty of soap and water.[19]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[19]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[18]

-

-

Fire-Fighting Measures: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam to extinguish.[19]

Conclusion

1-Amino-3-phenoxypropan-2-ol is a well-defined chemical entity with properties that make it a valuable intermediate in organic and medicinal chemistry. Its solubility, moderate lipophilicity, and trifunctional nature provide multiple avenues for synthetic modification. This guide has consolidated its core physical and chemical data, provided robust, field-proven protocols for its characterization, and summarized essential safety information. For researchers and drug development professionals, a thorough understanding of these fundamental characteristics is the critical first step in unlocking the potential of this versatile molecule.

References

- IR Spectroscopy of Solids - Organic Chemistry at CU Boulder. (n.d.).

- 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol - Smolecule. (2024).

- Huesgen, A. G. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies, Inc.

- Melting point determination. (n.d.).

- Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu.

- 1-AMINO-3-PHENOXY-PROPAN-2-OL 4287-19-8 wiki. (n.d.). Guidechem.

- experiment (1) determination of melting points. (2021).

- Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.

- Determination of Melting Point. (n.d.). Clarion University.

- 2-Propanol, 1-amino-3-phenoxy-, hydrochloride (1:1) Safety Data Sheets. (n.d.). Echemi.

- SAFETY DATA SHEET - 1-Amino-3-phenoxy-2-propanol hydrochloride. (2025). Fisher Scientific.

- Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.

- 1-amino-3-phenoxy-2-propanol. (n.d.). Stenutz.

- 1-Amino-3-phenoxypropan-2-ol. (n.d.). PubChem.

- Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. (n.d.). Bentham Science Publisher.

- The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024). MDPI.

- Infrared (IR) Spectroscopy | Laboratory Services. (n.d.). Measurlabs.

- LogP—Making Sense of the Value. (n.d.). ACD/Labs.

- 1-amino-3-phenoxypropan-2-ol. (n.d.). Key Organics.

- 17.11: Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts.

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019). YouTube.

Sources

- 1. Page loading... [guidechem.com]

- 2. 1-Amino-3-phenoxypropan-2-ol | C9H13NO2 | CID 2725073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. keyorganics.net [keyorganics.net]

- 4. 1-amino-3-phenoxy-2-propanol [stenutz.eu]

- 5. mdpi.com [mdpi.com]

- 6. acdlabs.com [acdlabs.com]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. byjus.com [byjus.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. pennwest.edu [pennwest.edu]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. agilent.com [agilent.com]

- 13. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery | Bentham Science [eurekaselect.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. Buy 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol | 66766-07-2 [smolecule.com]

- 18. echemi.com [echemi.com]

- 19. fishersci.com [fishersci.com]

A Technical Guide to 1-Amino-3-phenoxypropan-2-ol: A Cornerstone Intermediate in Pharmaceutical Synthesis

Executive Summary: 1-Amino-3-phenoxypropan-2-ol is a vital chemical intermediate belonging to the aryloxypropanolamine class of compounds. Its molecular structure, featuring a reactive primary amine, a secondary alcohol, and a phenoxy ether, makes it an exceptionally versatile building block in medicinal chemistry. This guide provides an in-depth analysis of its synthesis, chemical properties, and pivotal role in the development of various active pharmaceutical ingredients (APIs), most notably the β-adrenergic blocking agents, or "beta-blockers." We will explore detailed synthetic protocols, reaction mechanisms, and the structure-activity relationships that underscore its importance for researchers and professionals in drug development.

The Aryloxypropanolamine Scaffold: A Privileged Structure in Pharmacology

The aryloxypropanolamine framework is central to a significant class of therapeutic agents. Its defining feature is a propan-2-ol backbone linked to an aromatic ring via an ether bond and bearing an amino group at the C1 position. This arrangement is the pharmacophore responsible for the biological activity of beta-blockers, which are widely used to manage cardiovascular conditions such as hypertension, angina, and cardiac arrhythmias.

1-Amino-3-phenoxypropan-2-ol represents the foundational structure in this family. While derivatives with substituted aryl groups are often synthesized directly, the parent compound serves as a crucial starting point for creating a diverse library of analogues and as a reference for synthetic and mechanistic studies. The chirality of the C2 hydroxyl group is of paramount importance; for most beta-blockers, the (S)-enantiomer possesses significantly higher pharmacological activity.

Synthesis of 1-Amino-3-phenoxypropan-2-ol: Pathways to a Key Intermediate

The construction of the 1-Amino-3-phenoxypropan-2-ol core is typically achieved through a convergent synthesis involving the formation of a glycidyl ether intermediate followed by an epoxide ring-opening reaction.

Primary Synthetic Route: Epoxide Formation and Amination

The most common and industrially scalable synthesis involves a two-step process:

-

Step 1: Synthesis of 2-(Phenoxymethyl)oxirane (Glycidyl Ether Intermediate). Phenol is deprotonated by a base (e.g., potassium hydroxide, sodium hydroxide) to form the phenoxide ion. This potent nucleophile then attacks epichlorohydrin in a classic Williamson ether synthesis, displacing the chloride and forming the epoxide intermediate, 2-(phenoxymethyl)oxirane.

-

Step 2: Epoxide Ring-Opening. The glycidyl ether is then subjected to aminolysis. The epoxide ring is opened by a nucleophilic attack from an amine source. For the synthesis of the primary amine, ammonia is used. The reaction is regioselective, with the amine preferentially attacking the sterically less hindered terminal carbon of the epoxide.

This fundamental pathway is adaptable for creating a wide array of derivatives. For instance, substituting phenol with other phenols (e.g., 3,5-dimethylphenol) or naphthol allows for the synthesis of specific drug precursors.[1][2] Similarly, using a substituted amine (e.g., isopropylamine) in the second step directly yields the final API, such as Propranolol.[2][3][4][5]

Caption: Final step in the synthesis of Propranolol from its key intermediate.

Structure-Activity Relationship (SAR) and Resulting APIs

The aryloxypropanolamine structure is highly tunable, allowing for the development of beta-blockers with different properties.

| Drug | Aryl Group | N-Alkyl Group | Key Feature |

| Propranolol | 1-Naphthyl | Isopropyl | Non-selective β-blocker. [6] |

| Atenolol | 4-(Carbamoylmethyl)phenyl | Isopropyl | Cardioselective (β1-selective). |

| Metoprolol | 4-(2-Methoxyethyl)phenyl | Isopropyl | Cardioselective (β1-selective). |

| Betaxolol | 4-[2-(Cyclopropylmethoxy)ethyl]phenyl | Isopropyl | Cardioselective (β1-selective). |

-

The Aryl Group: The nature of the aromatic ring is a primary determinant of the drug's properties. Bulky substituents, particularly in the para position of the phenyl ring, often confer cardioselectivity (a higher affinity for β1-receptors in the heart over β2-receptors in the lungs and blood vessels). [7][8]* The N-Alkyl Group: An isopropyl or tert-butyl group on the nitrogen atom is common and generally provides high potency for β-receptor antagonism.

Experimental Protocols

The following protocols are representative examples derived from established literature.

Protocol: Synthesis of 1-Amino-3-phenoxy-2-propanol Hydrochloride

[9] This procedure involves the deprotection of a succinimide-protected amine.

-

Reaction Setup: Dissolve 1-Succinimido-3-phenoxy-2-propanol (16 g, 0.06 mol) in a mixture of 100 mL concentrated HCl and 100 mL ethanol in a round-bottom flask equipped with a reflux condenser.

-

Heating: Heat the mixture to reflux and maintain for 6 hours.

-

Workup: After the reaction, cool the mixture and evaporate the solvent under reduced pressure to obtain a white residue.

-

Purification: Take up the residue in 25 mL of water and wash with diethyl ether (3 x 50 mL) to remove any non-polar impurities.

-

Isolation: Evaporate the aqueous phase to dryness. Recrystallize the resulting white residue from ethanol to yield pure 1-Amino-3-phenoxy-2-propanol hydrochloride. (Expected yield: ~69%).

Protocol: General N-Alkylation to Propranolol

[2][4] This is a general procedure for the final step in Propranolol synthesis.

-

Reaction Setup: Dissolve 3-(1-naphthyloxy)-1,2-epoxypropane (0.8 mol) and isopropylamine (1.6 mol, 2.0 eq) in a suitable solvent such as toluene (300 mL).

-

Catalysis: Add a base catalyst, for example, N,N-diisopropylethylamine (0.2 mol, 0.25 eq).

-

Reaction Conditions: Raise the temperature to approximately 45°C and maintain with stirring for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Once the starting material is consumed, cool the reaction mixture to 5°C to precipitate the product.

-

Purification: Filter the solid and dry to obtain the crude Propranolol product. Further purification can be achieved by recrystallization from a solvent system like toluene/n-hexane. [4]

Safety, Handling, and Storage

Proper handling of 1-Amino-3-phenoxypropan-2-ol and its hydrochloride salt is crucial. The following data is summarized from safety data sheets (SDS). [10][11]

| Hazard Category | Description & Precautionary Measures |

|---|---|

| Eye Irritation | Causes serious eye irritation. **[11] Wear tightly fitting safety goggles. In case of contact, rinse cautiously with water for several minutes. [11] |

| Skin Irritation | May cause skin irritation. **[11] Wear appropriate protective gloves and clothing. [11]If on skin, wash with plenty of soap and water. [11] |

| Respiratory Irritation | May cause respiratory irritation. **[11] Handle in a well-ventilated area or under a fume hood. Avoid breathing dust. If inhaled, move to fresh air. [10][11] |

| Handling | Avoid formation of dust and aerosols. Use non-sparking tools to prevent fire from electrostatic discharge. [10] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. [10][11] |

| First Aid (Ingestion) | Rinse mouth with water. Do not induce vomiting. Seek medical attention. [10]|

Conclusion

1-Amino-3-phenoxypropan-2-ol is more than a simple chemical; it is a foundational intermediate that has enabled the development of an entire class of life-saving cardiovascular drugs. Its straightforward yet versatile synthesis allows for extensive structural modifications, providing a robust platform for investigating structure-activity relationships and designing new therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling is essential for any scientist or researcher working in the field of medicinal chemistry and drug development.

References

-

PrepChem.com. Synthesis of 1-Amino-3-phenoxy-2-propanol Hydrochloride. Available from: [Link]

-

Journal of Medicinal Chemistry. beta-Adrenergic blocking agents. 23. 1-[Substituted-amido)phenoxy]-3-[[(substituted-amido)alkyl]amino] propan-2-ols. Available from: [Link]

-

National Institutes of Health. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Available from: [Link]

-

Journal of Medicinal Chemistry. beta-Adrenergic blocking agents. 17. 1-Phenoxy-3-phenoxyalkylamino-2-propanols and 1-alkoxyalkylamino-3-phenoxy-2-propanols. Available from: [Link]

-

National Institutes of Health. 1-(Isopropylamino)-3-phenoxypropan-2-ol. Available from: [Link]

-

ResearchGate. Investigation of the reaction of 1-amino-3-ethoxy-2-propanol with various aldehydes. Available from: [Link]

-

Patsnap. Synthesis method of propranolol hydrochloride. Available from: [Link]

- Google Patents. Novel propranolol synthesis method.

-

The Royal Society of Chemistry. Synthesis of 1-substituted phenoxypropan-2-one. Available from: [Link]

- Google Patents. Synthesis method and application of propranolol.

-

PubMed. Synthesis and pharmacology of potential beta-blockers. Available from: [Link]

-

Semantic Scholar. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Available from: [Link]

-

Journal of Sciences, Islamic Republic of Iran. A Facile Synthesis of (S) – (-) – Propranolol. Available from: [Link]

-

ResearchGate. Effect of reaction time on 1‐phenoxy‐3‐(phenylamino)propan‐2‐ol synthesis. Available from: [Link]

- Google Patents. Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol.

-

Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Available from: [Link]

- Google Patents. A process for the purification of 3-amino-1,2-propanediol and 2-amino.

- Google Patents. A kind of preparation method of chiral 1-amino-2-propanol.

-

CV Pharmacology. Beta-Adrenoceptor Antagonists (Beta-Blockers). Available from: [Link]

-

PubMed. Synthesis of Chiral Spin-Labeled Amino Acids. Available from: [Link]

-

National Institutes of Health. Selective blockade of β-adrenoceptors by 1-(p-allylphenoxy)-3-isopropylamino-2 propanol hydrochloride (H 64/52) in the anaesthetized dog. Available from: [Link]

-

MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Available from: [Link]

Sources

- 1. Buy 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol | 66766-07-2 [smolecule.com]

- 2. Synthesis method of propranolol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 3. 1-(Isopropylamino)-3-phenoxypropan-2-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN104961642A - Novel propranolol synthesis method - Google Patents [patents.google.com]

- 5. CN113511979A - Synthesis method and application of propranolol - Google Patents [patents.google.com]

- 6. beta-Adrenergic blocking agents. 23. 1-[Substituted-amido)phenoxy]-3-[[(substituted-amido)alkyl]amino] propan-2-ols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 8. Selective blockade of β-adrenoceptors by 1-(p-allylphenoxy)-3-isopropylamino-2 propanol hydrochloride (H 64/52) in the anaesthetized dog - PMC [pmc.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

The Genesis of a Beta-Blocker Backbone: An In-depth Technical Guide to 1-Amino-3-phenoxypropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of 1-Amino-3-phenoxypropan-2-ol, a pivotal chemical intermediate in the synthesis of a multitude of pharmaceuticals, most notably the first generation of beta-adrenergic receptor antagonists (beta-blockers). The narrative delves into the historical context of its emergence, rooted in the groundbreaking work on beta-blocker development. A detailed exposition of its chemical synthesis is presented, including mechanistic insights and step-by-step experimental protocols. Furthermore, this guide elucidates the critical role of 1-Amino-3-phenoxypropan-2-ol in the broader landscape of medicinal chemistry and drug development, supported by a curated collection of analytical data and references to seminal scientific literature.

Introduction: The Unsung Progenitor

1-Amino-3-phenoxypropan-2-ol, with the chemical formula C₉H₁₃NO₂, is a deceptively simple molecule that holds a significant place in the annals of pharmaceutical chemistry.[1] While not a therapeutic agent in its own right, it represents a fundamental structural motif, the aryloxypropanolamine backbone, that is the cornerstone of an entire class of life-saving medications. Its discovery and development are intrinsically linked to the quest for effective treatments for cardiovascular diseases, a journey that culminated in the advent of beta-blockers. This guide will illuminate the path of this crucial molecule from its conceptual origins to its practical application in the synthesis of blockbuster drugs.

A Historical Perspective: The Dawn of the Beta-Blocker Era

The story of 1-Amino-3-phenoxypropan-2-ol is inseparable from the pioneering work of Sir James Black, who was awarded the Nobel Prize in Medicine in 1988 for his rational drug design approach that led to the development of propranolol and cimetidine.[2][3][4] In the mid-20th century, the understanding of the sympathetic nervous system and the role of adrenaline (epinephrine) in mediating the "fight or flight" response was advancing rapidly. In 1948, Raymond P. Ahlquist classified adrenergic receptors into α- and β-adrenoceptors, laying the theoretical groundwork for targeted drug development.[5]

Black hypothesized that by blocking the β-adrenergic receptors in the heart, it would be possible to reduce heart rate and the force of contraction, thereby alleviating the symptoms of angina pectoris. This led to the synthesis of the first beta-blocker, pronethalol, in 1962, and shortly after, the more potent and clinically superior propranolol.[5] The core of these molecules was the aryloxypropanolamine structure, and 1-Amino-3-phenoxypropan-2-ol emerged as a key precursor in their synthesis. While a specific "discovery" of 1-Amino-3-phenoxypropan-2-ol as a standalone entity is not prominently documented, its synthesis was a necessary and pivotal step in the broader research and development of these groundbreaking pharmaceuticals.

Chemical Synthesis: From Precursors to the Core Structure

The synthesis of 1-Amino-3-phenoxypropan-2-ol is a classic example of nucleophilic substitution and epoxide ring-opening reactions. The most common and industrially scalable method involves a two-step process starting from readily available precursors: phenol and epichlorohydrin.

Step 1: Synthesis of 1-Phenoxy-2,3-epoxypropane

The initial step involves the reaction of phenol with epichlorohydrin under basic conditions. The base, typically a hydroxide, deprotonates the phenol to form the more nucleophilic phenoxide ion. This is a classic Williamson ether synthesis. The phenoxide ion then attacks the least sterically hindered carbon of epichlorohydrin, displacing the chloride ion and forming 1-phenoxy-2,3-epoxypropane.

Reaction Mechanism:

Caption: Synthesis of 1-Phenoxy-2,3-epoxypropane.

Step 2: Ring-Opening of the Epoxide with Ammonia

The second and final step is the nucleophilic ring-opening of the synthesized epoxide with ammonia. Ammonia attacks one of the carbon atoms of the epoxide ring. Due to steric hindrance, the attack preferentially occurs at the terminal carbon atom (C3), leading to the formation of 1-Amino-3-phenoxypropan-2-ol. This reaction is typically carried out in a protic solvent like ethanol or methanol, which can also act as a proton source to protonate the alkoxide intermediate.

Reaction Mechanism:

Caption: Synthesis of 1-Amino-3-phenoxypropan-2-ol.

Experimental Protocol

Below is a representative laboratory-scale protocol for the synthesis of 1-Amino-3-phenoxypropan-2-ol hydrochloride.

Materials:

-

1-Succinimido-3-phenoxy-2-propanol (0.06 mole)

-

Concentrated Hydrochloric Acid (100 mL)

-

Ethanol (100 mL)

-

Water (25 mL)

-

Diethyl ether

Procedure:

-

Dissolve 1-Succinimido-3-phenoxy-2-propanol (16 g, 0.06 mole) in a mixture of 100 mL of concentrated HCl and 100 mL of ethanol in a round-bottom flask.[6]

-

Heat the mixture to reflux and maintain for 6 hours.[6]

-

After the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure to obtain a white residue.[6]

-

Take up the residue in 25 mL of water and wash with three 50 mL portions of diethyl ether in a separatory funnel to remove any unreacted starting material or byproducts.[6]

-

Evaporate the aqueous phase to dryness.

-

Recrystallize the resulting white residue from ethanol to yield pure 1-Amino-3-phenoxypropan-2-ol hydrochloride.[6]

Physicochemical and Analytical Data

The accurate characterization of 1-Amino-3-phenoxypropan-2-ol is crucial for its use in pharmaceutical synthesis. Below is a summary of its key physical and analytical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃NO₂ | [1] |

| Molecular Weight | 167.21 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | 97-98 °C | [7] |

| Boiling Point | 136 °C (at 6 mmHg) | [7] |

| Solubility | Soluble in water | [1] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenoxy group, the methine proton of the secondary alcohol, and the methylene protons adjacent to the ether, alcohol, and amine functional groups.

-

¹³C NMR: The carbon NMR would display distinct signals for the aromatic carbons, the two carbons of the propanol backbone bearing the hydroxyl and amino groups, and the methylene carbon of the ether linkage.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the primary amine, the C-O stretch of the ether, and the aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

The Role in Drug Development: A Gateway to Beta-Blockers

The primary and most significant application of 1-Amino-3-phenoxypropan-2-ol is its role as a versatile intermediate in the synthesis of a wide array of beta-blockers. By reacting the primary amine of 1-Amino-3-phenoxypropan-2-ol with various alkyl or aryl groups, a diverse library of beta-adrenergic antagonists can be generated.

For instance, the synthesis of propranolol involves the reaction of 1-Amino-3-(1-naphthoxy)propan-2-ol (a close analog) with isopropylamine. The fundamental synthetic strategy, however, remains the same, highlighting the modularity and importance of the 1-amino-3-aryloxypropan-2-ol scaffold.

Caption: Role of 1-Amino-3-phenoxypropan-2-ol in drug synthesis.

Conclusion: A Legacy in Medicinal Chemistry

1-Amino-3-phenoxypropan-2-ol stands as a testament to the power of rational drug design and the importance of fundamental chemical building blocks. While its own name may not be widely recognized outside of specialized chemical circles, its structural legacy is imprinted on a vast and vital class of cardiovascular drugs. The elegant and efficient synthesis of this intermediate paved the way for the development of beta-blockers, revolutionizing the treatment of heart disease and improving countless lives. This technical guide serves to underscore its significance, providing researchers and drug development professionals with a comprehensive understanding of its history, synthesis, and enduring impact on modern medicine.

References

-

PrepChem. (n.d.). Synthesis of 1-Amino-3-phenoxy-2-propanol Hydrochloride. Retrieved from [Link]

-

Wikipedia. (2024). Discovery and development of beta-blockers. Retrieved from [Link]

-

Wikipedia. (2024). Beta blocker. Retrieved from [Link]

-

Revista Española de Cardiología (English Edition). (2019). Beta-blockers: Historical Perspective and Mechanisms of Action. Retrieved from [Link]

-

Bentham Science. (n.d.). Three Generations of β-blockers: History, Class Differences and Clinical Applicability. Retrieved from [Link]

-

Wikipedia. (2024). James Black (pharmacologist). Retrieved from [Link]

-

Revista Española de Cardiología. (2019). Beta-blockers: Historical Perspective and Mechanisms of Action. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Amino-3-phenoxy-2-propanol hydrochloride. Retrieved from [Link]

-

ResearchGate. (2020). Facile Synthesis of Propranolol and Novel Derivatives. Retrieved from [Link]

-

PubMed. (1978). 3-Tertiary amino-1-aryloxy- or aryl-propanes and -propan-2-ols and some related compounds. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenoxy-3-(propylamino)-2-propanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Sir James Black and propranolol. The role of the basic sciences in the history of cardiovascular pharmacology. Retrieved from [Link]

-

Frontiers for Young Minds. (2023). Sir James Black: The Man Who Changed Drug Development. Retrieved from [Link]

-

National Museums Scotland. (n.d.). Sir James Black: The pioneering Scottish scientist who won the Nobel Prize. Retrieved from [Link]

-

PubChem. (n.d.). 1-Amino-3-phenoxypropan-2-ol. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1‐phenoxy‐3‐(phenylamino)propan‐2‐ol. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenoxy-2-propanol. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]

-

ResearchGate. (n.d.). Three 1-aminopropan-2-ols with potential biological activities. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 2.2.1 Synthesis of 1-substituted phenoxypropan-2-one (3a-3m).10 A mixture of phenol 2, KI (0.1 mol equiv) and anhydrous K2CO3 (1. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1-Phenoxypropan-2-ol. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Allyloxy)-3-aminopropan-2-ol. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1-Phenoxypropan-2-ol. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1-Phenoxypropan-2-ol. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(6-Amino-2,3-difluoro-phenoxy)propan-2-ol. Retrieved from [Link]

-

ResearchGate. (2017). A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Compounds Related to Lisinopril. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1,2-Propanediol, 3-phenoxy-. Retrieved from [Link]

-

Semantic Scholar. (2011). Synthesis and characterization of a new peptide analogue:2-Amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Retrieved from [Link]

-

MDPI. (2022). Synthesis, Characterization and Physicochemical Properties of Biogenic Silver Nanoparticle-Encapsulated Chitosan Bionanocomposites. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. James Black (pharmacologist) - Wikipedia [en.wikipedia.org]

- 3. Sir James Black and propranolol. The role of the basic sciences in the history of cardiovascular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sir James Black: The pioneering Scottish scientist who won the Nobel Prize | National Museums Scotland [nms.ac.uk]

- 5. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

- 6. prepchem.com [prepchem.com]

- 7. 1-AMINO-3-PHENOXY-PROPAN-2-OL price,buy 1-AMINO-3-PHENOXY-PROPAN-2-OL - chemicalbook [m.chemicalbook.com]

The Evolving Therapeutic Landscape of 1-Amino-3-phenoxypropan-2-ol Derivatives: A Technical Guide for Drug Discovery

Abstract